molecular formula C33H31O2Sb B14577507 Tris(2-methylphenyl)(diphenoxy)-lambda~5~-stibane CAS No. 61184-27-8

Tris(2-methylphenyl)(diphenoxy)-lambda~5~-stibane

Cat. No.: B14577507
CAS No.: 61184-27-8
M. Wt: 581.4 g/mol
InChI Key: KPWWQBVCVJPEBI-UHFFFAOYSA-L
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Description

Tris(2-methylphenyl)(diphenoxy)-lambda~5~-stibane is a complex organometallic compound that features antimony as its central atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(2-methylphenyl)(diphenoxy)-lambda~5~-stibane typically involves the reaction of antimony pentachloride with 2-methylphenyl and diphenoxy ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve purification steps like recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tris(2-methylphenyl)(diphenoxy)-lambda~5~-stibane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state species.

    Reduction: It can be reduced to lower oxidation state species.

    Substitution: Ligands attached to the antimony center can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Ligand substitution reactions may involve the use of halides or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) compounds, while reduction may produce antimony(III) species.

Scientific Research Applications

Tris(2-methylphenyl)(diphenoxy)-lambda~5~-stibane has several scientific research applications, including:

    Chemistry: Used as a reagent in organometallic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of antimony-based drugs.

    Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Tris(2-methylphenyl)(diphenoxy)-lambda~5~-stibane involves its interaction with molecular targets such as enzymes or receptors. The compound can form coordination complexes with these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tris(2-methoxyphenyl)phosphine: Similar in structure but contains phosphorus instead of antimony.

    Phosphoric acid, tris(2-methylphenyl) ester: Another related compound with a different central atom and functional groups.

Uniqueness

Tris(2-methylphenyl)(diphenoxy)-lambda~5~-stibane is unique due to the presence of antimony, which imparts distinct chemical properties and reactivity compared to similar compounds with phosphorus or other central atoms. This uniqueness makes it valuable for specific applications where antimony’s properties are advantageous.

Properties

CAS No.

61184-27-8

Molecular Formula

C33H31O2Sb

Molecular Weight

581.4 g/mol

IUPAC Name

tris(2-methylphenyl)-diphenoxy-λ5-stibane

InChI

InChI=1S/3C7H7.2C6H6O.Sb/c3*1-7-5-3-2-4-6-7;2*7-6-4-2-1-3-5-6;/h3*2-5H,1H3;2*1-5,7H;/q;;;;;+2/p-2

InChI Key

KPWWQBVCVJPEBI-UHFFFAOYSA-L

Canonical SMILES

CC1=CC=CC=C1[Sb](C2=CC=CC=C2C)(C3=CC=CC=C3C)(OC4=CC=CC=C4)OC5=CC=CC=C5

Origin of Product

United States

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